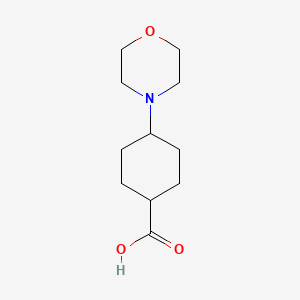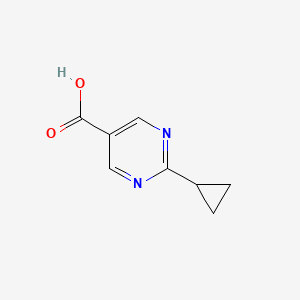
5-Acetyl-2-aminobenzoic acid
Vue d'ensemble
Description
5-Acetyl-2-aminobenzoic acid is an amidobenzoic acid consisting of anthranilic acid carrying an N-acetyl group . It is functionally related to an anthranilic acid .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various chemical reactions. Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals .Molecular Structure Analysis
The molecular formula of this compound is C9H9NO3 . The structure of this compound can be analyzed using various techniques such as NMR, FTIR, and MS .Physical And Chemical Properties Analysis
The molecular weight of this compound is 179.17 g/mol . It has a topological polar surface area of 80.4 Ų . Further investigation is needed to fully understand the physical and chemical properties of this compound.Applications De Recherche Scientifique
Acetylation in Biological Systems
The research on 5-Acetyl-2-aminobenzoic acid and its derivatives primarily revolves around their role in acetylation processes in various biological systems. Acetylation of p-aminobenzoic acid, which is structurally similar to this compound, was studied in human blood cell lysates. The study revealed the rate of acetylation, the optimal conditions for enzymatic activity, and the effects of different inhibitors on the acetylation process (Mandelbaum-Shavit & Blondheim, 1981). Furthermore, acetylation of p-aminobenzoic acid was also observed in various animal tissues, suggesting the widespread presence of this biochemical process across different species (Koivusalo & Luukkainen, 1959).
Synthesis and Evaluation of Derivatives
A study focused on the synthesis and evaluation of benzo[b]thiophene derivatives, which are structurally related to this compound, for their anti-inflammatory properties. The compounds synthesized exhibited significant anti-inflammatory activity, indicating the potential medicinal applications of these derivatives (Radwan, Shehab, & El-Shenawy, 2009).
Metabolite Analysis
A research was conducted on the simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid, and p-aminohippuric acid in serum and urine. The study introduced a procedure involving selective extraction and derivatization, followed by capillary gas chromatography, underlining the importance of these compounds in medical diagnostics and treatment monitoring (Libeer et al., 1981).
Antimicrobial Activity
A compound structurally related to this compound, 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid, was isolated from Ascidian-derived endophytic fungus and demonstrated potent antimicrobial activity against certain pathogenic bacteria, suggesting the role of these compounds in developing new antimicrobial agents (Song et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
5-Acetyl-2-aminobenzoic acid, also known as 2-Aminobenzoic acid or Anthranilic acid, is an aromatic amino acid containing a benzene ring . It is ortho-substituted with a carboxylic acid and an amine . As a result of containing both acidic and basic functional groups, the compound is amphoteric
Mode of Action
It is known that compounds like procaine, which are metabolized into para-aminobenzoic acid (paba), act mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .
Biochemical Pathways
Anthranilic acid is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . After then, cyclization occurs to produce indole .
Pharmacokinetics
It is known that procaine, an ester anesthetic, is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into paba, which is then excreted by the kidneys into the urine .
Result of Action
It is known that anthranilic acid serves as a precursor for certain compounds in nature, including alkaloids and indole-3-acetic acid . PABA is a key intermediate in the biosynthesis of folate .
Action Environment
The production of aminobenzoic acid and its derivatives relies on chemical synthesis using petroleum-derived substances such as benzene as precursors . Due to the toxicity, environmental pollution, and non-renewable nature of raw materials in chemical synthesis, some suitable alternative methods are gradually being developed . Green, environmentally friendly, and sustainable biosynthesis methods have gradually been favored by researchers .
Propriétés
IUPAC Name |
5-acetyl-2-aminobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJXWNQVHUJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)






